molecular formula C12H15NO2 B312074 N-(2-methylphenyl)oxolane-2-carboxamide

N-(2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B312074
M. Wt: 205.25 g/mol
InChI Key: SNZMZAJJWCIAGD-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)oxolane-2-carboxamide is a carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked to a 2-methylphenyl substituent. The oxolane ring contributes to conformational rigidity, while the 2-methylphenyl group may enhance lipophilicity, influencing bioavailability and receptor interactions. This article compares this compound with structurally related compounds, emphasizing physicochemical properties, synthesis, and functional implications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H15NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14)

InChI Key

SNZMZAJJWCIAGD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2CCCO2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methylphenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylphenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido-2-oxoethyl nitrate (VM-7)

  • Structure : Incorporates a biphenyl core, a nitrate ester, and a 2-ethylphenyl group.
  • Molecular formula : C₂₄H₂₂N₂O₅ (MW: 418.15 g/mol) .
  • Physicochemical properties: Melting point: 128–130 °C. IR peaks: 1220 cm⁻¹ (NO₂ stretch), 1700 cm⁻¹ (C=O), 3110–3249 cm⁻¹ (N–H) . NMR: Distinct aromatic proton signals (δ 6.18–7.95 ppm) and alkyl groups (δ 1.30–4.10 ppm) .

Tetrahydrofuranylfentanyl (THF-F)

  • Structure : Combines an oxolane carboxamide with a piperidinyl-phenethyl pharmacophore.
  • Molecular formula : C₂₃H₂₈N₂O₂ (MW: 364.48 g/mol) .
  • Functional implications : A synthetic opioid agonist, THF-F binds to μ-opioid receptors, demonstrating potency comparable to fentanyl but with modified metabolic stability due to the oxolane moiety .

N-(5-propyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700)

  • Structure : Substitutes the phenyl group with a 5-propylthiadiazolyl ring.
  • Molecular formula : C₁₀H₁₅N₃O₂S (MW: 241.31 g/mol) .
  • Physicochemical properties :
    • logP: 1.82 (moderate lipophilicity).
    • Polar surface area: 55.78 Ų (high polarity due to thiadiazole and carboxamide) .
  • Functional implications : The thiadiazole ring may confer antimicrobial or pesticidal activity, as seen in agrochemical analogs .

Data Table: Comparative Analysis

Property N-(2-methylphenyl)oxolane-2-carboxamide VM-7 THF-F Y031-0700
Molecular formula Not reported C₂₄H₂₂N₂O₅ C₂₃H₂₈N₂O₂ C₁₀H₁₅N₃O₂S
Molecular weight (g/mol) 418.15 364.48 241.31
Key substituents 2-methylphenyl Biphenyl, nitrate ester Piperidinyl-phenethyl 5-propylthiadiazolyl
logP Estimated ~2.0 Not reported ~3.5 (predicted) 1.82
Functional role Unknown (structural inference) Vasodilation candidate Opioid agonist Antimicrobial/pesticidal

Research Findings and Implications

  • Synthesis : VM-7 was synthesized in 65% yield via carboxamide coupling and nitration , while Y031-0700’s synthesis likely involves oxolane activation with thiadiazole amines .
  • Bioactivity : THF-F’s opioid activity highlights the oxolane carboxamide’s role in modulating receptor affinity and metabolic stability .
  • Analytical data : IR and NMR profiles (e.g., VM-7’s nitrate stretch at 1220 cm⁻¹) are critical for structural validation .

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